(3aR,4R,6S,6aS)-methyl 4-((Z)-2,3-bis(tert-butoxycarbonyl)guanidino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate
Description
The compound (3aR,4R,6S,6aS)-methyl 4-((Z)-2,3-bis(tert-butoxycarbonyl)guanidino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate is a structurally complex molecule featuring:
- A cyclopenta[d]isoxazole core with stereochemical specificity (3aR,4R,6S,6aS).
- A bis(tert-butoxycarbonyl)guanidino ((Z)-Boc₂-guanidino) group at position 4, providing steric protection and stability.
- A pentan-3-yl substituent at position 3, contributing to hydrophobicity.
- A methyl ester at position 6, enhancing solubility in organic media.
This compound is likely a pharmaceutical intermediate, analogous to the structurally related intermediate 229613-93-8 (), which is used in the synthesis of Peramivir, a neuraminidase inhibitor for influenza treatment.
Properties
IUPAC Name |
methyl (3aR,4R,6S,6aS)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N4O7/c1-10-13(11-2)17-16-15(12-14(19(29)32-9)18(16)35-28-17)25-20(26-21(30)33-23(3,4)5)27-22(31)34-24(6,7)8/h13-16,18H,10-12H2,1-9H3,(H2,25,26,27,30,31)/t14-,15+,16+,18+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDSZEWQWFQBTB-BVIKNXMNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NOC2C1C(CC2C(=O)OC)N=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C1=NO[C@H]2[C@@H]1[C@@H](C[C@@H]2C(=O)OC)N=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aR,4R,6S,6aS)-methyl 4-((Z)-2,3-bis(tert-butoxycarbonyl)guanidino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate is a complex organic molecule characterized by its unique stereochemistry and functional groups. It features a cyclopenta[d]isoxazole core and is expected to exhibit significant biological activity due to its structural properties.
Structural Characteristics
The compound's structure includes:
- Cyclopenta[d]isoxazole core : A bicyclic structure containing both an isoxazole and a cyclopentane ring.
- Guanidino moiety : This group is known for its reactivity and potential biological interactions.
- Tert-butoxycarbonyl groups : These functional groups suggest possible protective roles in synthetic pathways and interactions with biological targets.
1. Anticancer Activity
Research indicates that compounds with guanidino groups often exhibit anticancer properties. For instance:
- A study on guanidino derivatives showed significant antiproliferative effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The most effective compounds in this series demonstrated GI50 values of approximately 31.02 μM and 26.89 μM for K562 and MCF-7 cells respectively .
2. Cholinesterase Inhibition
Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment:
- A related guanidino-containing compound exhibited moderate inhibition of AChE with a Ki value of 22.87 µM . The presence of the guanidine moiety in this compound suggests that it may also interact similarly with cholinesterases.
Comparative Analysis of Related Compounds
The following table summarizes the activity of structurally similar compounds:
| Compound Name | Activity Type | % Inhibition | Ki Value (µM) | Type of Inhibition |
|---|---|---|---|---|
| Guanidinomethyltriazole derivative | AChE Inhibition | 96.7% | 22.87 | Mixed-type |
| 3-O-dodecyl (N-Boc)guanidino xylofuranose | AChE Inhibition | 72.16% | 7.49 | Non-competitive |
Mechanistic Insights
The mechanism of action for compounds similar to this compound can be hypothesized based on:
- Hydrogen bonding : The guanidine group can form hydrogen bonds with active sites on enzymes like AChE.
- Steric interactions : The bulky tert-butoxycarbonyl groups may influence binding affinity and specificity towards biological targets.
Case Studies
Although specific case studies on the target compound are sparse, related research highlights the importance of structural modifications in enhancing biological activity:
- Guanidine derivatives : Modifications in the alkyl chain length or branching have been shown to significantly affect their anticancer efficacy.
- Isoxazole derivatives : Variations in substituents on the isoxazole ring can lead to diverse pharmacological profiles.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison with Key Analogs
Key Observations:
- The bis-Boc-guanidino group in the target compound increases steric bulk and hydrophobicity compared to single-Boc analogs like 229613-93-8 .
Physicochemical and Pharmacological Properties
Table 2: Property Comparison
Key Findings:
- The bis-Boc-guanidino group enhances enzymatic stability but reduces aqueous solubility compared to 229613-93-8 .
- The pentan-3-yl chain may improve membrane permeability, similar to lipophilic substituents in compounds .
Stereochemical Considerations
The 3aR,4R,6S,6aS configuration is critical for bioactivity. emphasizes that chirality directly impacts molecular recognition and binding affinity . For example:
- A single epimerization at position 4R could disrupt interactions with target enzymes.
- The (Z)-configuration of the bis-Boc-guanidino group ensures optimal spatial arrangement for hydrogen bonding.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can stereochemical integrity be maintained during synthesis?
- Methodological Answer: The compound's synthesis typically involves multi-step routes, including cyclization and protection/deprotection strategies. For example, cyclopenta[d]isoxazole scaffolds are often constructed via [3+2] cycloaddition reactions between nitrile oxides and alkenes. The guanidino group is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions . To maintain stereochemical integrity, chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids) can be employed. Post-synthesis, techniques like chiral HPLC or X-ray crystallography are critical for verifying configurations .
Q. How should researchers characterize the stereochemistry and confirm the compound’s configuration?
- Methodological Answer: Use a combination of NMR (e.g., NOESY for spatial proximity analysis), circular dichroism (CD), and X-ray crystallography to resolve stereochemistry. For example, coupling constants in -NMR can indicate axial/equatorial substituents in the cyclopenta[d]isoxazole ring. X-ray diffraction provides unambiguous confirmation of the (3aR,4R,6S,6aS) configuration . Computational methods like density functional theory (DFT) can supplement experimental data by predicting optimized geometries .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer: The Boc-protected guanidino group is sensitive to acidic conditions and elevated temperatures. Store the compound at -20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the Boc groups. Monitor stability via LC-MS over time, particularly in solution phase (e.g., DMSO or methanol), as degradation products may form via retro-cycloaddition or deprotection .
Advanced Research Questions
Q. How can Bayesian optimization improve reaction yields for this compound’s synthesis?
- Methodological Answer: Bayesian optimization algorithms efficiently explore multidimensional parameter spaces (e.g., temperature, catalyst loading, solvent ratios) to maximize yield. For example, a high-throughput screen with 20–50 initial experiments can train the model to predict optimal conditions for key steps like cyclization or Boc protection. This approach reduces trial-and-error experimentation and identifies non-intuitive optima (e.g., solvent mixtures with synergistic effects) .
Q. What strategies address stereochemical challenges during the synthesis of the cyclopenta[d]isoxazole core?
- Methodological Answer: Stereochemical control in the cyclopenta[d]isoxazole ring can be achieved through substrate pre-organization or enantioselective catalysis. For instance, using chiral oxazaborolidine catalysts in nitrile oxide cycloadditions enforces endo selectivity and axial chirality. Alternatively, dynamic kinetic resolution (DKR) during ring-closing steps can enhance diastereomeric excess . Post-synthesis, diastereomer separation via preparative SFC (supercritical fluid chromatography) may be required .
Q. How can computational modeling resolve discrepancies between predicted and experimental reactivity data?
- Methodological Answer: Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in cycloaddition or protection steps. If experimental results contradict predictions (e.g., unexpected byproducts), reevaluate the model by incorporating solvent effects or non-covalent interactions (e.g., hydrogen bonding in tert-butoxycarbonyl groups). Molecular dynamics simulations can further elucidate solvent–solute interactions that influence reactivity .
Q. What role do non-covalent interactions play in the compound’s supramolecular behavior or catalytic activity?
- Methodological Answer: The tert-butoxycarbonyl groups participate in CH-π or van der Waals interactions, influencing crystallization or binding to biological targets. Use single-crystal X-ray analysis to identify packing motifs. For catalytic applications (e.g., as a ligand), evaluate coordination modes via titration experiments (e.g., UV-Vis, -NMR) with metal ions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
